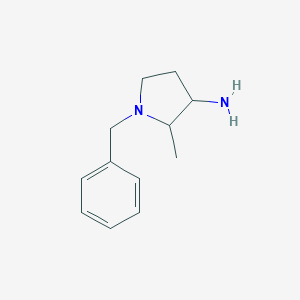

2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE

Description

Properties

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEGZLNDKUGHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511765 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70325-82-5 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine, a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials and involving key transformations such as cycloaddition, reductive cleavage, decarboxylation, and reductive amination. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and discuss the underlying chemical principles.

Introduction to 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

Substituted pyrrolidines are a class of saturated nitrogen-containing heterocycles that form the core scaffold of numerous natural products and pharmaceutically active compounds. The specific stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the biological activity of these molecules. 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine, also known as cis-1-Benzyl-2-methyl-3-aminopyrrolidine[1][2][3], is a chiral building block whose synthesis requires careful control of stereochemistry. The presence of a methyl group at the 2-position and an amino group at the 3-position, in addition to the N-benzyl protecting group, offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Strategic Approach to the Synthesis

The synthesis of 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine can be approached through various synthetic routes. A logical and efficient strategy involves the construction of a suitably substituted pyrrolidinone intermediate, followed by functional group manipulations to introduce the desired amine functionality. The pathway detailed in this guide begins with the synthesis of a key intermediate, ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, and proceeds through a series of transformations to yield the target molecule.

The overall synthetic strategy can be visualized as follows:

Caption: Proposed synthetic pathway for 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine.

Part I: Synthesis of the Key Intermediate: Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate

The synthesis of the core pyrrolidinone structure is achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene, followed by a reductive cleavage and spontaneous lactam formation.[4][5] This approach allows for the efficient construction of the polysubstituted pyrrolidine ring with control over the relative stereochemistry.

Step 1: Formation of the Isoxazolidine Intermediate

The first step involves the in-situ formation of a nitrone from N-benzyl hydroxylamine and acetaldehyde. This nitrone then undergoes a [3+2] cycloaddition reaction with diethyl maleate to form a mixture of racemic, isomeric isoxazolidine dicarboxylates.[4][5]

Experimental Protocol:

-

To a stirred suspension of N-benzyl hydroxylamine (1.0 eq) in toluene, add acetaldehyde (1.1 eq).

-

After a short period, add diethyl maleate (0.9 eq) to the solution.

-

Heat the reaction mixture to 90°C for 2 hours.

-

After cooling, extract the solution with water, dry the organic layer, and concentrate under reduced pressure to obtain the crude isoxazolidine dicarboxylates.

Step 2: Reductive Cleavage and Lactam Formation

The major isoxazolidine isomer is then subjected to reductive cleavage of the N-O bond, which is followed by a spontaneous intramolecular cyclization to form the desired pyrrolidinone, ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate.[4][5]

Experimental Protocol:

-

To a solution of the isoxazolidine dicarboxylate (1.0 eq) in acetic acid, add zinc dust (2.0 eq).

-

Stir the resulting suspension overnight at room temperature.

-

Filter the reaction mixture and concentrate the filtrate to dryness under reduced pressure.

-

Partition the residue between ethyl acetate and an aqueous solution of potassium carbonate.

-

Dry the organic phase and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate.

Part II: Conversion to 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

The subsequent steps focus on the transformation of the highly functionalized pyrrolidinone intermediate into the target aminopyrrolidine. This involves the removal of the ester group, followed by the introduction of the amino group at the 3-position.

Step 3: Decarboxylation to 1-Benzyl-2-methyl-3-pyrrolidinone

The ethyl carboxylate group at the 3-position needs to be removed. This can be achieved through a decarboxylation reaction. A common method for the decarboxylation of β-keto esters or their equivalents involves hydrolysis to the corresponding carboxylic acid followed by heating.

Experimental Protocol (General Procedure):

-

Hydrolyze the ester group of ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate using aqueous acid or base.

-

Acidify the reaction mixture and extract the resulting β-keto acid.

-

Heat the crude β-keto acid in a suitable solvent to effect decarboxylation.

-

The resulting 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidinone can then be further reduced. A more direct approach would be a Krapcho-type decarboxylation under neutral conditions.

Step 4: Synthesis of 1-Benzyl-2-methyl-3-pyrrolidinone

The intermediate from the previous step, containing both a hydroxyl and a ketone group, needs to be fully reduced to the pyrrolidine ring. This can be achieved in a two-step process: reduction of the ketone and dehydration/reduction of the hydroxyl group. A more direct approach would be a Wolff-Kishner or Clemmensen reduction, but these conditions might be too harsh for the substrate. A milder alternative is the reduction of the corresponding tosylhydrazone.

A more plausible route involves the conversion of the 4-hydroxy-5-oxo-pyrrolidine to a 3-oxo-pyrrolidine. This can be achieved by oxidation of the hydroxyl group to a ketone, followed by selective reduction. However, a more direct route to 1-benzyl-2-methyl-3-pyrrolidinone would be preferable.

An alternative and more direct synthesis of a similar core structure, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, has been reported, which involves a Dieckmann cyclization.[6] A similar strategy could potentially be adapted for the synthesis of the corresponding pyrrolidinone.

Step 5: Reductive Amination to 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

The final step is the introduction of the amino group at the 3-position. This is most commonly achieved via reductive amination of the corresponding ketone, 1-benzyl-2-methyl-3-pyrrolidinone. This reaction involves the formation of an imine or enamine intermediate with an ammonia source, followed by reduction to the amine.

Caption: Reductive amination of 1-benzyl-2-methyl-3-pyrrolidinone.

Experimental Protocol:

-

Dissolve 1-benzyl-2-methyl-3-pyrrolidinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by adding a dilute aqueous acid.

-

Basify the mixture with an aqueous base and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to afford 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine.

The stereochemical outcome of the reductive amination will likely result in a mixture of cis and trans isomers. The cis isomer, where the methyl group at C2 and the amino group at C3 are on the same face of the ring, is a known compound.[1][2][3] The separation of these diastereomers can be achieved by chromatographic techniques.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate | C₁₅H₁₉NO₄ | 277.31 | [3+2] Cycloaddition and Reductive Cleavage |

| 1-Benzyl-2-methyl-3-pyrrolidinone | C₁₂H₁₅NO | 189.25 | Decarboxylation and Reduction |

| 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (cis isomer) | C₁₂H₁₈N₂ | 190.28 | Reductive Amination |

Conclusion

The synthesis of 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine presents a multi-step challenge that can be addressed through a logical sequence of well-established organic transformations. The key to a successful synthesis lies in the efficient construction of the substituted pyrrolidinone core, followed by strategic functional group manipulations. The outlined pathway, starting from N-benzyl hydroxylamine and leading to the final product via a key pyrrolidinone intermediate, offers a viable route for obtaining this valuable chiral building block. Further optimization of each step, particularly the decarboxylation and reductive amination, will be crucial for achieving high overall yields and diastereoselectivity. This guide provides a solid foundation for researchers and scientists to develop and refine the synthesis of this and other structurally related pyrrolidinamine derivatives.

References

-

ChemBK. Cis-1-Benzyl-2-Methyl-3-Amino Pyrrolidine. Available from: [Link].

- Google Patents. Process for the preparation of 2-aminomethyl-pyrrolidine. CA1047041A.

-

Request PDF. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available from: [Link].

-

Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o957. Available from: [Link].

-

ChemBK. Cis-1-Benzyl-2-Methyl-3-Amino Pyrrolidine. Available from: [Link].

- Google Patents. Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine. CN105906593B.

-

PrepChem.com. Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. Available from: [Link].

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link].

- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.

- Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1.

-

ResearchGate. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link].

-

PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link].

-

European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. Available from: [Link].

-

PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. Available from: [Link].

-

PubChem. 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Available from: [Link].

-

ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available from: [Link].

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link].

-

ResearchGate. N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. Available from: [Link].

-

Krishnaveni Degree College. acharya nagarjuna university (anu). Available from: [Link].

-

St Andrews Research Repository. Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. Available from: [Link].

-

National Institutes of Health. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available from: [Link].

-

ResearchGate. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. Available from: [Link].

-

MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Available from: [Link].

-

PrepChem.com. Synthesis of (ii) 1-Benzyl-4-hydroxymethyl-2-methylimidazole. Available from: [Link].

Sources

- 1. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. (S)-1-Benzyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

A Proposed Investigational Framework for a Novel CNS-Active Candidate

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active compounds.[1][2][3] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, making it a privileged motif in the design of novel therapeutics targeting the central nervous system (CNS). The compound 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine, henceforth referred to as "the compound," combines this pyrrolidine core with a benzyl group and a primary amine, suggesting a high potential for neurological activity. While this specific molecule is not extensively characterized in public-domain literature, its structural analogues have shown promise in several areas, including neuroleptic, anticonvulsant, and monoamine oxidase inhibitory activities.[4][5][6]

This guide presents a comprehensive, hypothesis-driven framework for the elucidation of the compound's mechanism of action (MoA). We will proceed from initial in silico and in vitro screening to more complex cellular and potential in vivo assays, with the goal of identifying its primary molecular target(s) and downstream signaling effects. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary for a thorough investigation.

Part 1: Initial Hypothesis Formulation based on Structural Analysis

The chemical structure of 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine provides several clues to its potential biological targets. The presence of a basic amine and a lipophilic benzyl group attached to the pyrrolidine scaffold is common in compounds that interact with monoaminergic systems. Based on extensive review of existing literature on structurally related molecules, we propose two primary hypotheses for its MoA:

-

Hypothesis A: The compound is a Monoamine Oxidase (MAO) inhibitor. Pyrrolidine derivatives have been successfully designed as potent and selective inhibitors of MAO-B, an enzyme critical in the degradation of dopamine and a key target in the management of Parkinson's disease.[4][7][8]

-

Hypothesis B: The compound acts as a dopamine receptor antagonist. The N-benzyl-2-methylpyrrolidin-3-yl scaffold is present in highly potent neuroleptic agents, suggesting an interaction with dopamine D2-like receptors.[6]

A secondary hypothesis, based on broader activities of benzyl-substituted pyrrolidinones, is its potential as an anticonvulsant agent, possibly through modulation of ion channels.[5]

Our investigational workflow is designed to systematically test these hypotheses.

Part 2: Experimental Workflow for MoA Determination

The following sections outline a logical progression of experiments, from broad initial screens to specific target validation and pathway analysis.

Phase 1: Primary Target Screening and Hypothesis Validation

The initial phase focuses on conducting in vitro assays to rapidly assess the validity of our primary hypotheses.

Workflow for Phase 1 Investigation

Caption: Workflow for initial screening and hypothesis validation.

Experimental Protocol 1: Monoamine Oxidase Inhibition Assay

-

Objective: To determine if the compound inhibits MAO-A and/or MAO-B and to quantify its potency (IC50) and selectivity.

-

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A fluorogenic or chromogenic substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the enzyme, a phosphate buffer, and the test compound. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the substrate. d. Monitor the production of the fluorescent or colored product over time using a plate reader. e. Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Plot the percent inhibition against the log concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The selectivity index is calculated as IC50(MAO-A) / IC50(MAO-B).

-

Experimental Protocol 2: Dopamine Receptor Binding Assay

-

Objective: To measure the binding affinity (Ki) of the compound for the five subtypes of dopamine receptors (D1-D5).

-

Methodology:

-

Source: Cell membranes prepared from HEK293 cells stably expressing each human dopamine receptor subtype.

-

Radioligand: A specific high-affinity radioligand for each receptor subtype (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2).

-

Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, incubate the cell membranes, the radioligand, and the test compound. c. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol). d. After incubation, harvest the membranes onto filter mats and wash to remove unbound radioligand. e. Measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

-

Phase 2: Mechanistic Deep Dive and Pathway Analysis

Assuming positive results from Phase 1, this phase will explore the functional consequences of target engagement.

If MAO-B Inhibition is Confirmed:

The focus will be on the downstream effects on dopamine metabolism and neuroprotection.

Signaling Pathway for MAO-B Inhibition

Caption: Hypothesized pathway of MAO-B inhibition.

Experimental Protocol 3: Cellular Dopamine Assay

-

Objective: To confirm that MAO-B inhibition by the compound leads to increased dopamine levels in a cellular context.

-

Methodology:

-

Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that expresses MAO-B and can synthesize and metabolize dopamine.

-

Procedure: a. Culture SH-SY5Y cells and treat with various concentrations of the compound for 24 hours. b. Lyse the cells and collect the supernatant. c. Measure dopamine concentration in the cell lysate using a commercially available ELISA kit or by HPLC with electrochemical detection.

-

Data Analysis: Compare dopamine levels in treated cells versus untreated controls.

-

If Dopamine Receptor Antagonism is Confirmed:

The investigation will shift to functional assays measuring the impact on downstream signaling, particularly cAMP modulation.

Experimental Protocol 4: cAMP Functional Assay

-

Objective: To determine if the compound acts as an antagonist at D2-like (D2, D3, D4) receptors, which are Gi-coupled and inhibit adenylyl cyclase.

-

Methodology:

-

Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

-

Procedure: a. Treat cells with the compound at various concentrations. b. Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX. c. After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The compound's antagonistic activity will be demonstrated by its ability to block the quinpirole-induced decrease in cAMP levels. Plot a dose-response curve to determine the functional IC50.

-

Part 3: Data Summary and Interpretation

All quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Summary of Hypothetical In Vitro Data

| Assay Type | Target | Parameter | Result | Interpretation |

| Enzyme Inhibition | MAO-A | IC50 | > 50 µM | No significant inhibition of MAO-A. |

| MAO-B | IC50 | 0.05 µM | Potent inhibition of MAO-B. | |

| Selectivity Index | (IC50 A / IC50 B) | >1000 | Highly selective for MAO-B. | |

| Receptor Binding | Dopamine D1 | Ki | > 10 µM | Negligible affinity for D1. |

| Dopamine D2 | Ki | 5 µM | Moderate affinity for D2. | |

| Dopamine D3 | Ki | 8 µM | Moderate affinity for D3. | |

| Dopamine D4 | Ki | 12 µM | Low affinity for D4. | |

| Dopamine D5 | Ki | > 10 µM | Negligible affinity for D5. | |

| Functional Assay | Cellular Dopamine | EC50 | 0.1 µM | Increased cellular dopamine levels. |

| D2 cAMP Assay | IC50 | 4.5 µM | Functional antagonism at D2 receptors. |

Interpretation of Hypothetical Results:

The hypothetical data in Table 1 would strongly suggest that the primary mechanism of action for 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine is as a potent and selective MAO-B inhibitor . While it shows some affinity for D2/D3 receptors, the potency is significantly lower than for MAO-B. The functional data corroborates the MAO-B finding, showing a direct impact on cellular dopamine levels at concentrations consistent with its IC50 for the enzyme. The D2 antagonism should be considered a secondary or off-target effect at higher concentrations.

Conclusion and Future Directions

This guide outlines a systematic approach to defining the mechanism of action for 2-methyl-1-(phenylmethyl)-3-pyrrolidinamine. Based on its structural characteristics, the most probable primary MoA is selective MAO-B inhibition. The proposed experimental workflow provides a robust framework for testing this hypothesis, from initial binding and enzyme assays to functional cellular confirmation. Should these investigations confirm MAO-B inhibition as the primary MoA, further studies would be warranted, including enzyme kinetics to determine the mode of inhibition (reversible vs. irreversible), in vivo microdialysis in animal models to confirm effects on striatal dopamine levels, and behavioral studies in models of Parkinson's disease.

References

- Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed.

- Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. PubMed.

- CN1681777A - Pyrrolidone derivatives as MAOB inhibitors.

- 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. PubMed.

- Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1681777A - Pyrrolidone derivatives as MAOB inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its stereochemical complexity and ability to present substituents in a defined three-dimensional space make it a privileged structure for interacting with biological targets. This guide focuses on the specific, yet largely unexplored, molecule: 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE .

While direct literature on the biological activity of this exact compound is sparse, its structural motifs—an N-benzyl group, a methylated pyrrolidine core, and a 3-amino substituent—are present in a multitude of bioactive compounds. This guide will, therefore, extrapolate from structurally analogous molecules to hypothesize potential biological activities and provide a comprehensive framework for their experimental validation. We will delve into two primary, plausible areas of activity: Central Nervous System (CNS) modulation and antimicrobial efficacy.

This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them, to empower a thorough and insightful investigation of this promising chemical entity.

Hypothesized Biological Activities and Mechanistic Rationale

The structure of 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE suggests two principal avenues for biological investigation, based on established structure-activity relationships of its constituent chemical moieties.

Central Nervous System (CNS) Activity

The presence of the N-benzyl (phenylmethyl) group attached to the pyrrolidine nitrogen is a strong indicator of potential CNS activity. This lipophilic group can facilitate crossing the blood-brain barrier, a critical step for CNS-acting drugs.

-

Rationale from Analogous Compounds:

-

Anticonvulsant Properties: N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant effects, with activity residing in a specific stereoisomer.[2] Similarly, an (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a novel, orally bioavailable antiseizure agent that acts as a positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2).[3] This suggests our target compound could modulate neuronal excitability.

-

Neuroprotective and Cognitive-Enhancing Effects: Multitarget-directed N-benzyl pyrrolidine derivatives have been designed for Alzheimer's disease, exhibiting balanced inhibition of cholinesterases (AChE and BChE) and β-secretase-1 (BACE-1), along with neuroprotective effects against Aβ-induced stress.[4]

-

Monoamine Reuptake Inhibition: The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has been identified as a new class of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, with potential applications as antidepressants.[5][6] The core aminopyrrolidine structure is key to this activity.

-

The 2-methyl group on the pyrrolidine ring can influence both the potency and selectivity of receptor binding by introducing steric hindrance and altering the conformation of the ring. The 3-amino group provides a key site for hydrogen bonding and salt bridge formation with target proteins, such as transporters or enzymes.

Antimicrobial Activity

Substituted pyrrolidines are prevalent in compounds exhibiting antimicrobial and antibiofilm properties.

-

Rationale from Analogous Compounds:

-

Antibacterial and Antifungal Action: Various substituted pyrrolidine derivatives have demonstrated in vitro activity against a range of bacterial and fungal strains.[7][8][9] For instance, certain N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[10]

-

Biofilm Inhibition and Eradication: Pyrrolidine-2,3-diones have been shown to inhibit and eradicate S. aureus biofilms, a critical factor in persistent infections.[11] While structurally different, this highlights the pyrrolidine core's potential in developing anti-infectives.

-

The combination of a cationic amine and a lipophilic benzyl group in 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE could facilitate interaction with and disruption of microbial cell membranes, a common mechanism for antimicrobial agents.

Experimental Workflows for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro screening to establish activity and progressing to more complex cellular and in vivo models to understand the mechanism and physiological relevance.

Workflow 1: Assessment of CNS Activity

This workflow is designed to screen for potential neuroprotective, anticonvulsant, and psychoactive properties.

Caption: Workflow for CNS Activity Assessment.

This protocol provides a functional assessment of how the compound affects neuronal network activity, offering insights into potential excitatory or inhibitory effects.

-

Cell Culture:

-

Culture primary rat cortical neurons or human iPSC-derived neurons on 24-well MEA plates (e.g., Axion Maestro).

-

Maintain cultures for at least 4 weeks to allow for the formation of mature, synaptically-connected networks.[12]

-

-

Baseline Recording:

-

Before compound addition, replace the culture medium and allow the plate to stabilize in the MEA reader for 10-15 minutes.

-

Record the baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony) for 30 minutes. Select wells with a stable firing rate for the experiment.[12]

-

-

Compound Administration:

-

Prepare a stock solution of 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium).

-

Add the compound to the wells at various concentrations (e.g., ranging from 10 nM to 100 µM) to determine a dose-response relationship. Include a vehicle-only control.

-

-

Post-Treatment Recording:

-

Immediately after compound addition, record neuronal activity continuously for at least 30-60 minutes to capture acute effects.[12]

-

-

Data Analysis:

-

Analyze the MEA data to quantify changes in parameters such as mean firing rate, burst rate, and synchronicity index compared to the baseline.

-

A significant decrease in firing rate may suggest an inhibitory or anticonvulsant effect, while an increase could indicate an excitatory effect.

-

Workflow 2: Assessment of Antimicrobial Activity

This workflow follows a standard tiered approach used in the discovery of new anti-infective agents.

Caption: Workflow for Antimicrobial Activity Assessment.

This is the foundational assay to determine the lowest concentration of the compound that prevents visible microbial growth. The broth microdilution method is a standard and quantitative approach.[13][14]

-

Preparation of Test Compound:

-

Dissolve 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

Culture a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (microorganism in medium, no compound) and a negative control (medium only).

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

-

The results can be confirmed by measuring the optical density at 600 nm using a plate reader.

-

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical CNS Activity Profile

| Assay Type | Target/Model | Result (IC₅₀ / EC₅₀) | Interpretation |

| Receptor Binding | Serotonin Transporter (SERT) | 150 nM | Potential antidepressant activity. |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 850 nM | Potential for cognitive enhancement. |

| Functional Assay | MEA (Rat Cortical Neurons) | ↓ Firing Rate at 1 µM | Suggests network inhibitory or potential anticonvulsant properties. |

| In Vivo Model | Maximal Electroshock (MES) | ED₅₀ = 25 mg/kg | Confirms in vivo anticonvulsant efficacy. |

Table 2: Hypothetical Antimicrobial Activity Profile

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Staphylococcus aureus (MRSA) | 8 | 16 | Bactericidal activity against a key resistant pathogen. |

| Escherichia coli | 64 | >128 | Primarily bacteriostatic activity against Gram-negative bacteria. |

| Candida albicans | 32 | 64 | Moderate antifungal activity. |

Conclusion

While 2-METHYL-1-(PHENYLMETHYL)-3-PYRROLIDINAMINE is an understudied molecule, its chemical architecture provides a strong, rational basis for hypothesizing significant biological activity in the realms of CNS modulation and antimicrobial action. The N-benzyl and 3-aminopyrrolidine moieties are well-established pharmacophores that suggest potential interactions with neurotransmitter transporters, CNS enzymes, or microbial membranes.

The experimental workflows detailed in this guide provide a robust, step-by-step framework for systematically testing these hypotheses. By starting with broad in vitro screening and progressing to targeted mechanistic and in vivo studies, researchers can efficiently elucidate the pharmacological profile of this compound. The provided protocols for MEA analysis and MIC determination represent industry-standard, validated methods for generating reliable preliminary data.[12][13][14][15] This structured approach ensures that the investigation is both scientifically rigorous and resource-efficient, paving the way for the potential discovery of a novel therapeutic agent.

References

-

Arslan, S., Karadayı, M., & Çetinkaya, E. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 471-475. Available at: [Link]

-

Aziz, M. M., & Hassan, W. M. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101893. Available at: [Link]

-

Kumara Swamy, M., Venkatesh, N., Swapna, M., & Venkateswar Rao, P. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231. Available at: [Link]

-

Le, N. P., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 15(9), 2415-2422. Available at: [Link]

-

Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. Available at: [Link]

-

Abbas, I. M., & Salman, A. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Journal of Applicable Chemistry, 5(6), 1269-1279. Available at: [Link]

-

Hromova, L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Available at: [Link]

-

Gori, M., et al. (2022). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Frontiers in Toxicology, 4, 808620. Available at: [Link]

-

Hromova, L., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. Available at: [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved January 12, 2026, from [Link]

-

Singh, P., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]

-

iFyber. (n.d.). Antimicrobial Efficacy Testing. Retrieved January 12, 2026, from [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. Available at: [Link]

-

Tukker, A. M., et al. (2021). Neurotoxicity screening of drugs of abuse using novel methods for analysis of microelectrode array (MEA) recordings. Neurotoxicology, 84, 133-145. Available at: [Link]

-

Lee, J., et al. (2021). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Biomolecules & Therapeutics, 29(4), 434-443. Available at: [Link]

-

Wood, P. A., et al. (n.d.). N-Benzyl-3-sulfonamidopyrrolidines as novel inhibitors of cell division in E-coli. Broad Institute. Available at: [Link]

-

Jovanovic, A., et al. (2026). Large-scale testing of antimicrobial lethality at single-cell resolution predicts mycobacterial infection outcomes. News-Medical.Net. Available at: [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Available at: [Link]

-

Poyraz, S., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248033. Available at: [Link]

-

Isaac, M., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311. Available at: [Link]

-

Isaac, M., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Methylenedioxypyrovalerone. Retrieved January 12, 2026, from [Link]

-

Taha, M. O., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(10), 2656. Available at: [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 2-Methylpyrrolidine (HMDB0341433). Retrieved January 12, 2026, from [Link]

-

Wermuth, C. G., et al. (1994). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Epilepsia, 35(2), 449-455. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Efficacy Testing | CRO Services | iFyber [ifyber.com]

- 14. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 15. researchgate.net [researchgate.net]

2-METHYL-1-(PHENYMETHYL)-3-PYRROLIDINAMINE chemical properties

An In-Depth Technical Guide to 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, stereochemistry, synthesis, and reactivity of 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS No. 70325-82-5). This compound, featuring a substituted pyrrolidine core, represents a valuable chiral building block in synthetic and medicinal chemistry. We will explore its structural attributes, delve into the critical implications of its stereoisomers, and present a representative synthetic pathway, explaining the rationale behind key procedural steps. Furthermore, this guide examines the molecule's chemical reactivity, highlighting its potential for derivatization. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this and related scaffolds for the creation of novel chemical entities.

Core Molecular Profile

Chemical Identity

2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine is a heterocyclic compound built upon a five-membered pyrrolidine ring. It is functionalized with a benzyl group on the ring nitrogen (position 1), a methyl group at position 2, and a primary amine at position 3. Its identity is cataloged under several identifiers, with the most common being its CAS number, 70325-82-5.[1][2][3]

Physicochemical Properties

The compound is typically supplied as an oil, with coloration ranging from dark yellow to brown.[1][2][3] It exhibits limited solubility in aqueous media but is soluble in organic solvents like chloroform.[2] Due to the presence of amine functionalities, it is basic in nature. For long-term stability, storage in a freezer at -20°C or under refrigeration at 2-8°C is recommended.[2][3]

| Property | Value | Source(s) |

| CAS Number | 70325-82-5 | [1][2][3] |

| Molecular Formula | C12H18N2 | [1][2][3] |

| Molecular Weight | 190.29 g/mol | [1][3] |

| Appearance | Clear Dark Yellow to Brown Oil | [1][2][3] |

| Synonyms | 1-Benzyl-2-methylpyrrolidin-3-amine | [2][3] |

| Storage Temperature | -20°C to 8°C | [2][3] |

| Solubility | Chloroform (Slightly) | [2] |

Structural Analysis

The molecular architecture consists of three key components:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that forms the core scaffold. This ring system is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[4]

-

N-Benzyl Group: A phenylmethyl substituent attached to the pyrrolidine nitrogen. This group imparts lipophilicity and can engage in aromatic interactions (e.g., π-π stacking) with biological targets.

-

Substituents at C2 and C3: A methyl group at the C2 position and a primary amine at the C3 position. These two substituents create two adjacent stereocenters, a feature of profound chemical and pharmacological importance. The primary amine serves as a crucial functional handle for further chemical modification.

Sources

- 1. Page loading... [guidechem.com]

- 2. 70325-82-5 CAS MSDS (2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-METHYL-1-(PHENYMETHYL)-3-PYRROLIDINAMINE IUPAC name and synonyms

An In-Depth Technical Guide to 1-Benzyl-2-methylpyrrolidin-3-amine: Synthesis, Stereochemistry, and Applications

Foreword

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space.[1] This guide focuses on a specific, high-value derivative: 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine , more commonly known by its IUPAC name, 1-Benzyl-2-methylpyrrolidin-3-amine . This molecule is not merely a synthetic curiosity; it is the core diamine structure of the antipsychotic agent Emonapride, making it a critical building block for researchers in neuropharmacology and central nervous system (CNS) drug development.[2]

This document provides senior researchers, medicinal chemists, and process development scientists with a comprehensive overview of this compound's nomenclature, properties, stereochemical complexity, and synthetic pathways. The emphasis is placed on the strategic considerations required to achieve stereocontrol, a paramount challenge and objective in the synthesis of pharmacologically active agents.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The subject of this guide is defined by the following identifiers and properties.

-

Primary IUPAC Name: 1-Benzyl-2-methylpyrrolidin-3-amine

-

Common Synonyms: 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine[3][4]

Core Molecular Structure and Stereochemistry

The structure of 1-Benzyl-2-methylpyrrolidin-3-amine features a five-membered pyrrolidine ring with substituents at positions 1, 2, and 3. The critical feature for drug development professionals is the presence of two adjacent stereocenters at the C2 (methyl) and C3 (amino) positions. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form another. These pairs of enantiomers are diastereomers of each other.

The specific spatial arrangement of the methyl and amino groups is crucial for biological activity, as it dictates the molecule's ability to bind to its target protein with high affinity and selectivity. For instance, the synthesis of the parent diamine for the antipsychotic agent emonapride specifically targets the (2R, 3R) configuration.[2]

Caption: Core structure with stereocenters highlighted.

Physicochemical Data

The bulk properties of the compound are summarized below. These are essential for handling, formulation, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [3][4][5] |

| Molecular Weight | 190.28 g/mol | [3][5] |

| Appearance | Brown Oil | [3] |

| CAS Number | 70325-82-5 | [3][4][5] |

Strategic Importance in Drug Discovery

The benzylamine motif is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs.[6] When incorporated into the conformationally constrained pyrrolidine scaffold, it allows for precise positioning of pharmacophoric elements.

The primary significance of 1-Benzyl-2-methylpyrrolidin-3-amine stems from its role as a key intermediate. The pyrrolidine core acts as a rigid scaffold, while the primary amine at C3 serves as a versatile chemical handle for further elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various side chains, a common strategy in lead optimization.[1] The benzyl group on the ring nitrogen often serves as a protecting group during synthesis, which can be removed in later stages to allow for further modification at that position or to yield the final active compound.

Caption: Role of the core scaffold in drug development.

Synthetic Strategies and Methodologies

The synthesis of a specific stereoisomer of 1-Benzyl-2-methylpyrrolidin-3-amine is a non-trivial task. The choice of synthetic route is dictated by the desired stereochemical outcome, scalability, and the availability of starting materials. The strategies generally parallel those used for the closely related, non-methylated analogue, 1-benzyl-3-aminopyrrolidine.[7]

Overview of Synthetic Challenges

The central challenge is the selective formation and isolation of a single stereoisomer from the four possibilities. This can be achieved through two primary approaches: asymmetric synthesis or chiral resolution.

Caption: The two main pathways to a single stereoisomer.

Detailed Protocol: Diastereoselective Reductive Amination

This common and powerful strategy involves the conversion of a ketone precursor, 1-benzyl-2-methylpyrrolidin-3-one, to the desired amine. The existing stereocenter at C2 directs the stereochemical outcome of the reduction at C3, leading to a diastereomeric mixture that is often more easily separable than an enantiomeric one.

Objective: To synthesize a diastereomeric mixture of 1-benzyl-2-methylpyrrolidin-3-amine from its ketone precursor.

Causality: The choice of reducing agent and reaction conditions is critical. Bulky reducing agents will preferentially attack from the face opposite the C2-methyl group, influencing the diastereomeric ratio of the product. The imine intermediate is key to the reaction's success.

Methodology:

-

Imine Formation:

-

To a solution of 1-benzyl-2-methylpyrrolidin-3-one (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar), add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reductive Amination:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. CAUTION: NaBH₃CN is toxic and reacts with acid to release hydrogen cyanide gas. The reaction should be performed in a well-ventilated fume hood.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent.

-

Basify the aqueous solution to pH >12 by adding solid sodium hydroxide (NaOH).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.

-

-

Purification:

-

The resulting diastereomers can be separated by column chromatography on silica gel, exploiting their different polarities.

-

Alternative Strategy: Chiral Pool Synthesis

This elegant approach leverages the inherent chirality of readily available natural products, such as amino acids, to build the chiral pyrrolidine core. For example, a synthetic route could be designed starting from L-threonine or L-allothreonine, which already possess the required stereochemistry that can be translated to the C2 and C3 positions of the target molecule. While often involving more steps, this method can provide excellent enantiomeric purity without the need for resolution.[7]

Comparative Analysis of Synthetic Routes

| Strategy | Starting Material(s) | Key Steps | Stereocontrol | Advantages & Disadvantages |

| Diastereoselective Reductive Amination | 1-Benzyl-2-methylpyrrolidin-3-one | Imine formation, Diastereoselective reduction | Moderate to Good (Diastereomeric Ratio) | Pro: Convergent, reliable. Con: Requires separation of diastereomers. |

| Chiral Pool Synthesis | Chiral amino acids (e.g., Threonine derivative) | Cyclization, Functional group interconversion | Excellent (Enantiomeric Excess) | Pro: High enantiopurity. Con: Can be a longer, more linear synthesis. |

| Chiral Resolution | Racemic 1-Benzyl-2-methylpyrrolidin-3-amine, Chiral acid | Diastereomeric salt formation, Crystallization | Excellent (Enantiomeric Excess) | Pro: Uses inexpensive racemic starting material. Con: Theoretical max yield is 50% for the desired enantiomer. |

Conclusion

1-Benzyl-2-methylpyrrolidin-3-amine is a molecule of significant strategic value for scientists engaged in drug discovery, particularly within the CNS therapeutic area. Its utility is defined by the stereochemical complexity of its pyrrolidine core and the synthetic versatility of its functional groups. A deep understanding of the synthetic pathways, especially those that afford stereochemical control, is essential for the efficient and successful development of novel pharmaceutical agents based on this scaffold. The methodologies and strategic considerations outlined in this guide provide a framework for researchers to harness the potential of this important chemical entity.

References

-

ResearchGate. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 70325-82-5 CAS MSDS (2-Methyl-1-(phenylmethyl)-3-pyrrolidinamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

role of substituted pyrrolidines in medicinal chemistry

An In-Depth Technical Guide to the Role of Substituted Pyrrolidines in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its versatile and crucial role in the development of novel therapeutics.[3][4] This is not a coincidence but a direct result of the scaffold's unique stereochemical and physicochemical properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, enabling the creation of highly potent and selective ligands for a diverse range of biological targets.[5][6] This guide provides a comprehensive technical overview of the substituted pyrrolidine scaffold, delving into its strategic importance, stereoselective synthesis, and application across various therapeutic areas, intended for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Architectural Element

The utility of the pyrrolidine ring in drug design stems from several key features that medicinal chemists leverage to optimize molecular properties and biological activity.

-

Three-Dimensionality and Conformational Rigidity : Unlike aromatic rings, the saturated pyrrolidine scaffold is non-planar, a phenomenon described as "pseudorotation".[5][6] This puckered conformation allows substituents to be projected into three-dimensional space in well-defined vectors. This is critical for creating precise interactions with the complex 3D surfaces of biological targets like enzymes and receptors. The inherent rigidity of the ring system also reduces the entropic penalty upon binding, which can contribute to higher binding affinity.

-

Stereochemical Richness : The pyrrolidine ring can possess up to four stereogenic centers, leading to a potential of 16 stereoisomers.[5] This stereochemical diversity is a powerful tool for drug designers. Different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and toxicity profiles due to the enantioselective nature of protein targets.[5][6] The ability to precisely control stereochemistry is therefore paramount in developing safe and effective drugs.

-

Physicochemical Properties : The nitrogen atom within the pyrrolidine ring is a key modulator of physicochemical properties. As a secondary amine, it is basic and can be protonated at physiological pH, which can enhance aqueous solubility—a critical parameter for drug absorption and distribution.[7] The nitrogen can also act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[7]

Stereoselective Synthesis: The Gateway to Novel Pyrrolidines

The therapeutic potential of substituted pyrrolidines can only be realized through efficient and stereocontrolled synthetic methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, stereochemistry, and scalability.

Strategy 1: Functionalization of Chiral Pool Precursors

One of the most common and robust strategies involves using readily available, optically pure precursors from the chiral pool, such as the amino acids L-proline and 4-hydroxy-L-proline.[8][9] This approach leverages the pre-existing stereocenter to build more complex molecules.

Causality of Choice : This method is highly favored in early-stage drug discovery because it is reliable and provides rapid access to enantiomerically pure compounds. The starting materials are relatively inexpensive and their core stereochemistry is fixed, simplifying the purification and analysis of subsequent products. For example, reducing L-proline with reagents like LiAlH₄ yields (S)-prolinol, a key building block for numerous drugs.[8]

Experimental Protocol: Synthesis of (S)-prolinol from L-proline

-

Setup : A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with a suspension of Lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition : A solution of L-proline (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. Causality: The slow, cooled addition is necessary to control the highly exothermic reaction between the hydride and the carboxylic acid.

-

Reflux : After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching : The reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Causality: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying purification.

-

Extraction & Purification : The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is then purified by distillation or chromatography to yield (S)-prolinol.

Strategy 2: De Novo Ring Construction via Cycloaddition

Causality of Choice : This method is exceptionally valuable for its convergence and high degree of stereocontrol. It allows for the rapid assembly of the pyrrolidine core while simultaneously installing multiple substituents and creating several stereocenters in a single, atom-economical step.[11] The stereochemical outcome can often be controlled by using chiral catalysts or auxiliaries.

Caption: General workflow of pyrrolidine synthesis via [3+2] cycloaddition.

Comparative Analysis of Synthetic Routes

The choice between functionalizing a pre-existing ring and building one de novo is a strategic decision in a drug discovery program.

| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Scalability |

| Chiral Pool (e.g., from Proline) | Reliable, enantiopure starting materials.[8] | 70-95% | Excellent (inherent) | High |

| [3+2] Cycloaddition | High convergence, creates multiple stereocenters.[10][11] | 60-96% | Good to Excellent | Moderate to High |

| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines, often in a cascade.[10] | 72-99% | Excellent | Moderate |

| Transition Metal-Catalyzed C-H Amination | High atom economy, direct functionalization.[10] | Up to 99% | Variable | Moderate |

Therapeutic Applications of Substituted Pyrrolidines

The structural and chemical versatility of the pyrrolidine scaffold has led to its incorporation into drugs across a wide spectrum of diseases.

Anticancer Agents

In oncology, the pyrrolidine framework contributes significantly to target specificity and bioavailability.[3] It serves as a rigid scaffold to correctly orient pharmacophoric groups that interact with targets like enzymes, receptors, or DNA.[3]

-

Case Study: Alpelisib (Vijoice) : Approved for certain types of breast cancer, Alpelisib is an inhibitor of the PI3Kα pathway.[12] The pyrrolidine moiety is a key structural element that fits into the binding pocket of the enzyme.

-

Case Study: Irinotecan : A topoisomerase I inhibitor, Irinotecan is a prodrug used in the treatment of colorectal cancer.[3][12] Its complex polycyclic structure features a fused pyrrolidine system.

-

Mechanism of Action Insight : Many pyrrolidine-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3] The synthetic flexibility of the scaffold allows for fine-tuning of derivatives to improve potency and reduce off-target effects.[3]

Caption: Inhibition of the PI3K pathway by the pyrrolidine-containing drug Alpelisib.

Antiviral Agents

Pyrrolidine derivatives are crucial components of several antiviral drugs, particularly those targeting viral proteases. The rigid scaffold helps mimic the peptide backbone, leading to potent enzyme inhibition.

-

Case Study: Telaprevir : Used in the treatment of Hepatitis C Virus (HCV), Telaprevir is a peptidomimetic that inhibits the NS3/4A serine protease.[13]

-

Case Study: Ombitasvir : Also used for HCV, Ombitasvir inhibits the viral protein NS5A, which is essential for viral replication.[13]

-

Neuraminidase Inhibitors : Substituted pyrrolidines have been designed as inhibitors of influenza neuraminidase, an enzyme critical for the release of new virus particles from infected cells. Several synthesized derivatives show potency comparable to the well-known drug Oseltamivir.[14][15]

Central Nervous System (CNS) Agents

The ability of the pyrrolidine ring to improve solubility and cross the blood-brain barrier makes it a valuable scaffold for CNS-active drugs.

-

Case Study: Levetiracetam (Keppra) : An anticonvulsant used to treat epilepsy, Levetiracetam's exact mechanism is not fully understood but it is believed to modulate synaptic vesicle protein 2A (SV2A), affecting nerve transmission.[16]

-

Case Study: Eletriptan (Relpax) : Used for treating migraines, Eletriptan is a serotonin receptor agonist. The synthesis involves the reaction of a pyrrolidine derivative with a bromo-indole precursor.[8]

-

Rationale for CNS Drugs : The physicochemical properties conferred by the pyrrolidine ring, including LogP and polar surface area, can be optimized to meet the stringent requirements for CNS drug candidates, which must balance lipid and water solubility to penetrate the brain.[17]

Potential Liabilities and Future Directions

While the pyrrolidine scaffold is highly advantageous, it is not without potential liabilities. The ring can be susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive iminium ion metabolites.[7] This can pose a risk of genotoxicity.[7] Therefore, a crucial part of the drug development process for pyrrolidine-containing compounds is to assess their metabolic stability and profile early on. Strategic placement of substituents can block sites of metabolism and mitigate these risks.

The future of pyrrolidine chemistry in drug discovery is bright. The development of novel synthetic methods, particularly in asymmetric catalysis and C-H functionalization, will continue to provide access to new and more complex chemical matter.[10][18] The integration of computational chemistry and machine learning will further enable the rational design of pyrrolidine-based ligands with optimized potency, selectivity, and pharmacokinetic profiles, solidifying the role of this remarkable scaffold in the future of medicine.

References

- Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- Bhat, M. A., et al. (2024). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis.

- Mykhailiuk, P. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- BenchChem. (2025). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. Benchchem.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines. Benchchem.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, PMC - PubMed Central.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).

- Rasal, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, PMC - NIH.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com.

- Shvartsberg, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed.

- Babine, R. E., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. PubMed.

- Foley, D. J., et al. (2016). Assessment of the relevance of scaffolds to CNS drug discovery.

- PharmaBlock. (n.d.).

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrolidine synthesis [organic-chemistry.org]

A Technical Guide to the Research Applications of Novel Pyrrolidine Derivatives

Introduction: The Enduring Promise of the Pyrrolidine Ring

The pyrrolidine scaffold, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, from the simple amino acid proline to complex alkaloids, has long signaled its biological significance. This inherent bio-compatibility, coupled with its unique conformational flexibility and its ability to serve as a versatile synthetic handle, has cemented its status as a "privileged scaffold" in modern drug discovery. This guide delves into the burgeoning research applications of novel, synthetically derived pyrrolidine derivatives, moving beyond their natural origins to explore their engineered potential in addressing contemporary therapeutic challenges. We will examine their mechanistic diversity, from antimicrobial and antiviral agents to novel cancer therapeutics and neuroprotective compounds, providing a technical overview for the researchers and drug development professionals at the forefront of pharmaceutical innovation.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The utility of the pyrrolidine ring system in medicinal chemistry is not accidental; it is a consequence of its distinct stereochemical and physicochemical properties. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key site for synthetic elaboration. This versatility allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles.

One of the most powerful and widely employed methods for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This reaction is highly stereoselective, allowing for the controlled generation of multiple stereocenters in a single step, which is a significant advantage in the synthesis of complex, biologically active molecules.

Figure 1: A generalized workflow for the synthesis of pyrrolidine derivatives via [3+2] cycloaddition, a cornerstone of their chemical accessibility.

Key Therapeutic Areas of Investigation

The structural and chemical diversity of pyrrolidine derivatives has led to their exploration in a multitude of therapeutic areas. Here, we highlight some of the most promising avenues of current research.

Antimicrobial Agents: A Scaffold for Combating Resistance

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health. The pyrrolidine scaffold has emerged as a promising framework for the development of novel antibacterial agents that can circumvent existing resistance mechanisms.

Mechanism of Action: Many pyrrolidine-based antimicrobials function by disrupting bacterial cell wall synthesis, inhibiting protein synthesis, or interfering with DNA replication. For instance, certain derivatives have been shown to inhibit bacterial topoisomerases, enzymes crucial for DNA supercoiling and untangling.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)